molecular formula C15H14N4O B1436669 6-cyclopropyl-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1105198-46-6

6-cyclopropyl-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B1436669
CAS No.: 1105198-46-6
M. Wt: 266.3 g/mol
InChI Key: NGCYLRMXVYXZRX-UHFFFAOYSA-N
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Description

6-cyclopropyl-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C15H14N4O and its molecular weight is 266.3 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

6-cyclopropyl-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation. The compound acts as an inhibitor of CDK2, thereby affecting the phosphorylation of key proteins required for cell proliferation . Additionally, it has been shown to interact with other kinases and proteins involved in signaling pathways, further influencing cellular processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it induces cell cycle arrest and apoptosis by inhibiting CDK2 and other kinases . This leads to a decrease in cell proliferation and an increase in programmed cell death. The compound also affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, which are critical for cell survival and growth . Furthermore, it influences gene expression and cellular metabolism, contributing to its anti-cancer properties .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, forming hydrogen bonds and hydrophobic interactions that inhibit the enzyme’s activity . This inhibition prevents the phosphorylation of target proteins, leading to cell cycle arrest. Additionally, the compound can modulate the activity of other kinases and transcription factors, resulting in changes in gene expression and cellular responses . The molecular docking studies have confirmed the strong binding affinity of the compound to CDK2 and other target proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits good stability under physiological conditions, maintaining its inhibitory activity for extended periods . It may undergo degradation under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that the compound can induce sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis . These temporal effects are crucial for understanding the compound’s potential as a therapeutic agent .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects, such as hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites . These metabolites may retain some biological activity or be further processed for excretion . The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of key metabolites . Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential drug-drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can cross cell membranes and accumulate in specific tissues, such as the liver and kidneys . Its distribution is influenced by factors such as lipophilicity and protein binding affinity . These properties determine the compound’s bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target proteins . Post-translational modifications, such as phosphorylation, may influence its localization and activity . Additionally, the presence of targeting signals can direct the compound to specific organelles, enhancing its therapeutic effects .

Properties

IUPAC Name

6-cyclopropyl-1-(4-methylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-9-2-6-11(7-3-9)19-14-12(8-16-19)15(20)18-13(17-14)10-4-5-10/h2-3,6-8,10H,4-5H2,1H3,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCYLRMXVYXZRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.